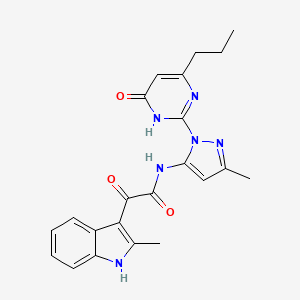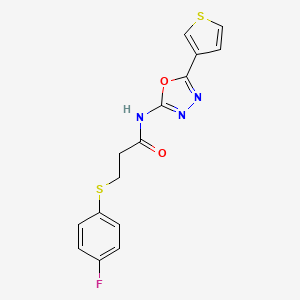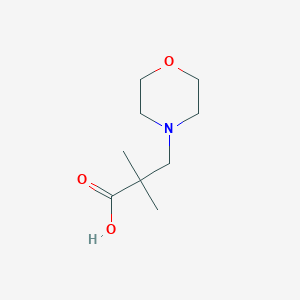![molecular formula C25H25N5O4S B2552042 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955781-17-6](/img/structure/B2552042.png)
ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and characterized for their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with readily available precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting with (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the compound could be synthesized through similar annulation reactions or by reacting hydrazonoacetate derivatives with appropriate reagents.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . Theoretical calculations, including DFT, can be used to predict and compare the molecular structure and properties with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds can lead to the formation of various heterocyclic structures. For example, the Diels-Alder reaction has been used to synthesize pyridazine derivatives . The reactivity of the compound towards different reagents could potentially yield a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are characterized by their molecular structure. The presence of multiple heteroatoms and aromatic systems can influence their electronic properties, as indicated by HOMO/LUMO analysis and MEP calculations . These properties are crucial for understanding the compound's reactivity and potential interactions with biological targets. Additionally, the solubility, stability, and crystallinity can be assessed through experimental techniques such as solubility tests, thermal analysis, and X-ray diffraction .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates exhibit reactivity towards a variety of active methylene reagents, enabling the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This highlights the compound's versatility in heterocyclic synthesis, providing a pathway for creating diverse heterocyclic compounds with potential pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
A derivative, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a precursor for synthesizing new heterocycles with pyrimidine and thiazole moieties. These compounds demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, suggesting their potential in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Antitumor Evaluation
The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased high inhibitory effects on various human cancer cell lines. This research underlines the compound's role in developing new antitumor agents, emphasizing the importance of heterocyclic chemistry in medicinal research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and exhibited excellent antimicrobial activity and profound antioxidant potential. This study shows the potential of such compounds in developing new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Raghavendra et al., 2016).
Apoptosis-Inducing Agents for Breast Cancer
Multicomponent synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives showed significant anticancer potential, especially against breast cancer cell lines. One compound, in particular, induced apoptosis in MCF-7 cells, highlighting its potential as a new therapeutic agent for breast cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-3-34-25(33)21-17-11-7-8-12-19(17)35-23(21)27-20(31)14-29-24(32)22-18(15(2)28-29)13-26-30(22)16-9-5-4-6-10-16/h4-6,9-10,13H,3,7-8,11-12,14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNVUXJAJPFVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)
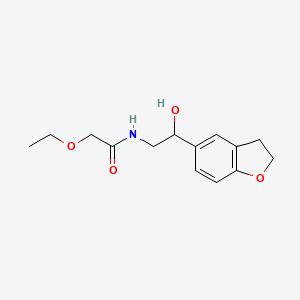
![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)



![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
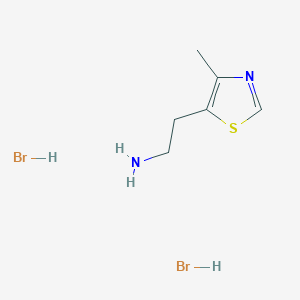
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)
